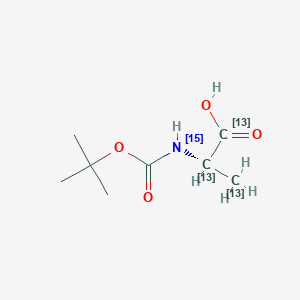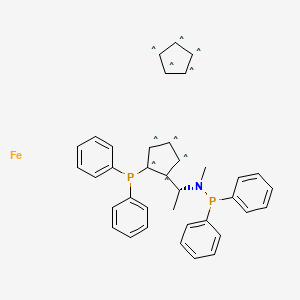
(s)-Methyl-BoPhoz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-Methyl-BoPhoz is a chiral phosphine ligand commonly used in asymmetric synthesis. It is known for its high enantioselectivity and efficiency in various catalytic reactions. The compound plays a crucial role in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Methyl-BoPhoz typically involves the reaction of a chiral phosphine precursor with a methylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is usually maintained at low to moderate levels to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired enantiomeric purity. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) ensures the quality and consistency of the final product.
化学反応の分析
Types of Reactions
(s)-Methyl-BoPhoz undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to its original phosphine form.
Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are often used as intermediates in further chemical synthesis.
科学的研究の応用
(s)-Methyl-BoPhoz has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantiomeric excess.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound is employed in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.
作用機序
The mechanism of action of (s)-Methyl-BoPhoz involves its coordination to a metal center, forming a chiral metal-ligand complex. This complex then participates in catalytic cycles, facilitating the formation of chiral products. The molecular targets include transition metals such as palladium, rhodium, and iridium. The pathways involved often include oxidative addition, migratory insertion, and reductive elimination steps.
類似化合物との比較
Similar Compounds
(s)-BINAP: Another chiral phosphine ligand used in asymmetric synthesis.
(s)-Ph-BPE: A bidentate phosphine ligand with similar applications.
(s)-SegPhos: Known for its high enantioselectivity in various catalytic reactions.
Uniqueness
(s)-Methyl-BoPhoz stands out due to its unique methyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic reactions where other ligands may not perform as well. Its high enantiomeric purity and stability also contribute to its widespread use in both academic and industrial settings.
特性
分子式 |
C37H35FeNP2 |
|---|---|
分子量 |
611.5 g/mol |
InChI |
InChI=1S/C32H30NP2.C5H5.Fe/c1-26(33(2)35(29-20-11-5-12-21-29)30-22-13-6-14-23-30)31-24-15-25-32(31)34(27-16-7-3-8-17-27)28-18-9-4-10-19-28;1-2-4-5-3-1;/h3-26H,1-2H3;1-5H;/t26-;;/m1../s1 |
InChIキー |
ZIAZHUWEJYUGEO-FBHGDYMESA-N |
異性体SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
正規SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


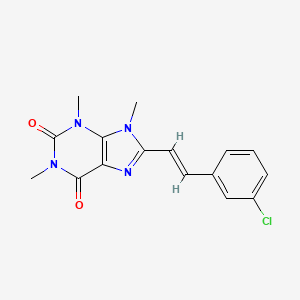
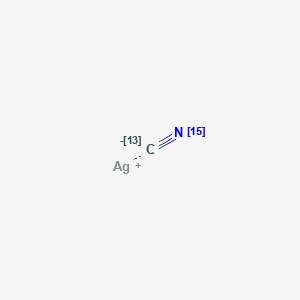
![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)
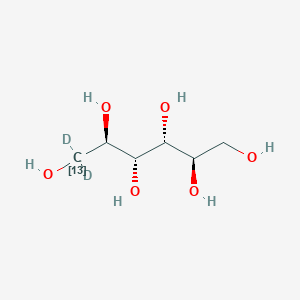
![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)
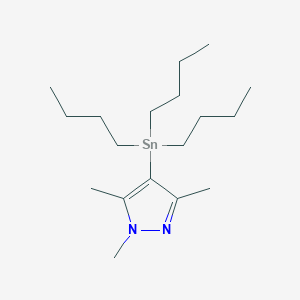


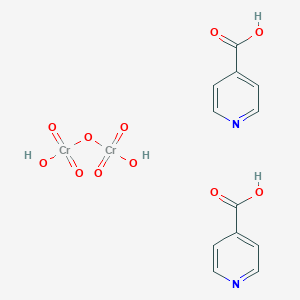

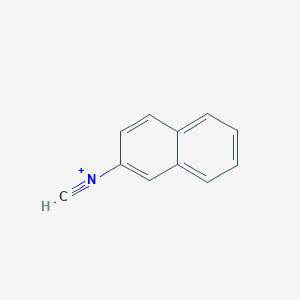
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)

